![molecular formula C14H13BrN2O4 B15168678 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide CAS No. 644997-69-3](/img/structure/B15168678.png)
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with an acetyloxy and nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring followed by acetylation to introduce the acetyloxy group. The final step involves the quaternization of the pyridine ring with a suitable alkylating agent, such as methyl bromide, under controlled conditions to yield the desired pyridinium salt. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide can be compared with other pyridinium salts and nitrophenyl derivatives. Similar compounds include:
1-{[2-(Hydroxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide: Differing by the presence of a hydroxy group instead of an acetyloxy group.
1-{[2-(Acetyloxy)-4-aminophenyl]methyl}pyridin-1-ium bromide: Differing by the reduction of the nitro group to an amino group
Eigenschaften
CAS-Nummer |
644997-69-3 |
|---|---|
Molekularformel |
C14H13BrN2O4 |
Molekulargewicht |
353.17 g/mol |
IUPAC-Name |
[5-nitro-2-(pyridin-1-ium-1-ylmethyl)phenyl] acetate;bromide |
InChI |
InChI=1S/C14H13N2O4.BrH/c1-11(17)20-14-9-13(16(18)19)6-5-12(14)10-15-7-3-2-4-8-15;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QUOGZPBRKNYEQJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C[N+]2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


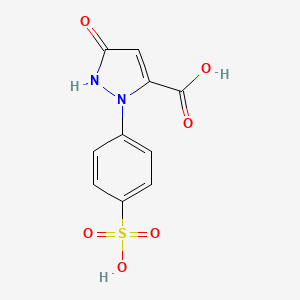

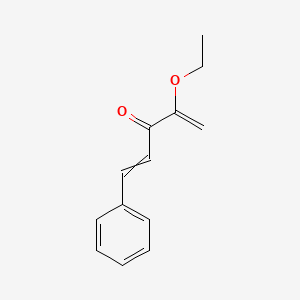
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
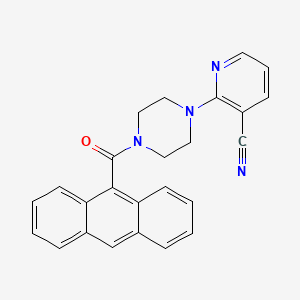

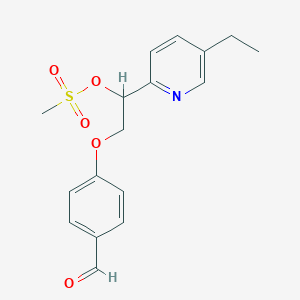

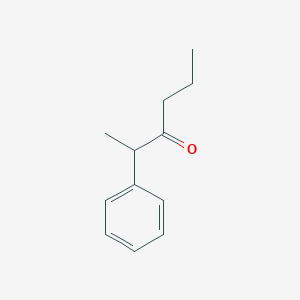
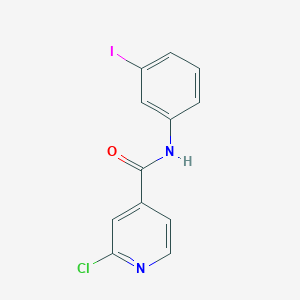
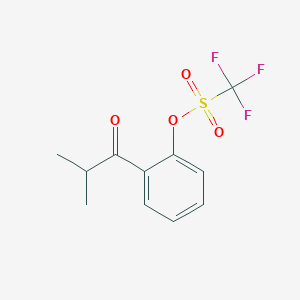
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
